8-Chloroguanine

Descripción

Contextualizing 8-Chloroguanine within Purine (B94841) Analog Research

Purine analogs, which are structurally similar to the natural purine bases adenine (B156593) and guanine (B1146940), are a cornerstone of therapeutic and research applications. nih.govresearchgate.net These modified nucleobases can interfere with metabolic pathways, making them effective as antimetabolites in cancer therapy and as immunosuppressive agents. researchgate.netontosight.ai this compound fits within this broad class of compounds as a guanine analog. nih.gov Researchers utilize such analogs to probe the intricate mechanisms of DNA and RNA synthesis, enzyme function, and cellular signaling. nih.govresearchgate.netontosight.ai The modification at the 8-position of the guanine ring in this compound is of particular interest as this position is not directly involved in the standard Watson-Crick base pairing, allowing for the study of more nuanced structural and functional effects. oup.com

Significance of Halogenated Nucleobases in Biological Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into nucleobases has proven to be a powerful strategy in chemical biology and drug design. nih.govrsc.org Halogenation can significantly alter the electronic properties, size, and lipophilicity of the parent molecule, which in turn can influence its biological activity. mdpi.compnas.org In biological systems, halogenated nucleobases are studied for their potential to form halogen bonds, a type of non-covalent interaction that can contribute to the stability of biological macromolecules and their complexes. nih.govmdpi.com

Endogenously, reactive halogen species like hypochlorous acid (HOCl), produced by enzymes such as myeloperoxidase during inflammation, can react with DNA and RNA to form halogenated nucleobases, including this compound. nih.govresearchgate.net This has led to the investigation of this compound and its corresponding nucleoside, 8-chloro-2'-deoxyguanosine (B1436716) (8-Cl-dG), as potential biomarkers for inflammation and associated diseases like cancer. nih.govresearchgate.netbiolog.de The formation of these lesions in DNA can have mutagenic consequences. nih.govnih.gov

Overview of this compound as a Guanine Derivative for Research Purposes

As a derivative of guanine, this compound serves multiple purposes in a research context. biolog.descbt.com It is used as a reference standard in analytical methods developed to detect and quantify DNA damage caused by chlorinative stress. researchgate.netbiolog.de Its presence in biological samples can indicate exposure to reactive chlorine species and may be linked to inflammatory conditions. biosynth.com

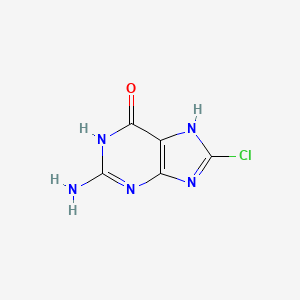

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-8-chloro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFWZXAEOXKNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176531 | |

| Record name | Guanine, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22052-03-5 | |

| Record name | Guanine, 8-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanine, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Chloroguanine and Its Derivatives

Strategies for Halogenation at the C8 Position of Guanine (B1146940) Derivatives

Halogenation at the C8 position of guanine and its derivatives is a fundamental transformation in the synthesis of 8-chloroguanine. This position is susceptible to electrophilic attack, and several methods have been established to introduce a chlorine atom at this site.

Direct chlorination of guanine derivatives can be achieved using various chlorinating agents. One common approach involves the use of hypochlorous acid (HOCl), which can be generated from myeloperoxidase, hydrogen peroxide, and chloride ions. nih.gov This method is particularly relevant to the biological formation of 8-chloroguanosine (B1531962). In a laboratory setting, direct treatment of guanosine (B1672433) with HOCl has been shown to produce 8-chloroguanosine. nih.govresearchgate.net Another direct approach is the use of chlorine gas or other chlorine sources, though these methods can sometimes lead to side products and require careful control of reaction conditions.

| Precursor | Chlorinating Agent | Product | Reference |

| Guanosine | Hypochlorous Acid (HOCl) | 8-Chloroguanosine | nih.gov |

| 2'-Deoxyguanosine | Hypochlorous Acid (HOCl) | 8-Chloro-2'-deoxyguanosine (B1436716) | nih.gov |

N-Chlorosuccinimide (NCS) is a widely used and effective reagent for the chlorination of the C8 position of guanine derivatives. mdpi.comorganic-chemistry.orgcommonorganicchemistry.com This reagent offers a milder and more selective alternative to harsher chlorinating agents. The reaction is typically carried out in an appropriate organic solvent. For instance, protected deoxyguanosine can be chlorinated at the C8 position using NCS in tetrahydrofuran. mdpi.com The use of NCS is advantageous due to its solid nature, which makes it easier to handle compared to gaseous chlorine, and it often leads to cleaner reactions with good yields. commonorganicchemistry.com

A general procedure involves dissolving the protected guanine substrate in a suitable solvent and adding NCS portionwise at a controlled temperature. commonorganicchemistry.com The reaction progress can be monitored by techniques such as thin-layer chromatography.

| Substrate | Reagent | Solvent | Product |

| Protected Deoxyguanosine | N-Chlorosuccinimide (NCS) | Tetrahydrofuran | C8-Chlorinated Protected Deoxyguanosine |

| Guanine Derivative | N-Chlorosuccinimide (NCS) | Dimethylacetamide (DMA) | C8-Chlorinated Guanine Derivative |

A more targeted approach for introducing a halogen at the C8 position involves a lithiation-halogenation sequence. This method provides high regioselectivity by first deprotonating the C8 position with a strong base, such as lithium diisopropylamide (LDA), to form a C8-lithiated intermediate. This intermediate is then quenched with an electrophilic chlorine source. While less commonly reported specifically for this compound synthesis compared to direct halogenation, this strategy is a powerful tool in purine (B94841) chemistry for site-specific functionalization. The choice of the halogen donor is crucial for the success of this reaction.

Regioselective N-Alkylation in Guanine Precursors for this compound Synthesis

A significant challenge in the synthesis of this compound derivatives is the control of regioselectivity during the N-alkylation of the purine ring, as alkylation can occur at both the N7 and N9 positions. mdpi.comresearchgate.net The desired N9 isomer is often the thermodynamic product, but mixtures of N7 and N9 isomers are common. nih.gov Various strategies have been developed to favor the formation of the N9-alkylated product.

Direct alkylation of guanine precursors, such as 2-amino-6-chloropurine, with alkyl halides in the presence of a base is a common method. mdpi.comresearchgate.net Bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) are frequently employed. mdpi.com However, this method often yields a mixture of N9 and N7 isomers, with the N9 isomer typically being the major product. mdpi.com The ratio of N9 to N7 isomers can be influenced by the nature of the alkylating agent, the base, the solvent, and the reaction temperature.

| Guanine Precursor | Alkylating Agent | Base | Solvent | Major Product |

| 2-Amino-6-chloropurine | Bromomethylcyclohexane | K2CO3 | DMF | N9-Cyclohexylmethyl-2-amino-6-chloropurine |

| 8-Bromo-6-chloropurin-2-amine | Bromomethylcyclohexane | K2CO3 | DMF | N9-Cyclohexylmethyl-8-bromo-6-chloropurin-2-amine |

The Mitsunobu reaction offers an alternative and often more regioselective method for the N9-alkylation of guanine precursors. mdpi.comresearchgate.netwikipedia.org This reaction involves the use of an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.comorganic-chemistry.org The Mitsunobu reaction generally proceeds with good N9 selectivity, particularly when using protected guanine derivatives. researchgate.net For instance, N-alkylation of 2-amino-6-chloropurine can be achieved with high N9/N7 regioselectivity using this method. researchgate.net The reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the alcohol's chiral center if applicable. wikipedia.orgorganic-chemistry.org

| Guanine Precursor | Alcohol | Reagents | Major Product |

| 2-Amino-6-chloropurine | Various alcohols | PPh3, DEAD/DIAD | N9-Alkyl-2-amino-6-chloropurine |

| N2-Boc-2-amino-6-iodopurine | Polyvinylbenzyl alcohol | PPh3, DEAD | N9-Alkyl-N2-Boc-2-amino-6-iodopurine |

Palladium-Catalyzed Allylation

Palladium-catalyzed allylation, often known as the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a nucleophile with a molecule containing a leaving group in an allylic position, catalyzed by a palladium(0) complex. organic-chemistry.org The general mechanism commences with the coordination of the Pd(0) catalyst to the alkene of the allyl group, followed by oxidative addition to form a η³ π-allyl-palladium(II) complex, with the departure of the leaving group. organic-chemistry.org A nucleophile can then attack this complex, leading to the allylated product and regeneration of the Pd(0) catalyst. organic-chemistry.org

In the synthesis of purine derivatives, this methodology is particularly useful for N-alkylation. For instance, the palladium-catalyzed allylic alkylation of 2-amino-6-chloropurine (a precursor to guanine derivatives) has been shown to produce a mixture of N-9 and N-7 allylated isomers. mdpi.com Such N-allylated purines are valuable intermediates that can undergo further modifications, including halogenation at the C-8 position, to yield a variety of functionalized guanine analogs. mdpi.com

| Step | Description | Intermediate |

|---|---|---|

| 1 | Coordination of Pd(0) to the allylic substrate. | η² π-allyl-Pd(0) complex |

| 2 | Oxidative addition, with expulsion of the leaving group. | η³ π-allyl-Pd(II) complex |

| 3 | Nucleophilic attack on the allyl group. | Allylated product and Pd(0) |

Advanced Synthetic Routes to this compound Analogs

The synthesis of specific this compound analogs, including its nucleoside and deoxynucleoside forms, requires multi-step strategies that often begin with commercially available purine precursors. These routes are designed to precisely install the chloro-substituent at the C-8 position while preserving or subsequently modifying other key functional groups on the purine ring and the attached sugar moiety.

Synthesis from 6-Chloroguanine Precursors

A highly effective and common strategy for the synthesis of 8-substituted guanine analogs begins with 2-amino-6-chloropurine, also known as 6-chloroguanine. mdpi.com This precursor is advantageous because the chloro group at the C-6 position can be readily hydrolyzed to the corresponding carbonyl of the guanine ring in a later step.

The synthesis typically proceeds via an initial N-alkylation at the N-9 position. This is followed by halogenation, such as bromination or chlorination, at the C-8 position. mdpi.com The resulting 9-alkyl-8-halo-6-chloropurine is a key intermediate that can then be converted to the desired 8-haloguanine analog. mdpi.com This approach offers a reliable pathway to C-8 substituted guanine derivatives.

Sequential Halogenation and Hydrolytic Cleavage

Following the creation of a di-halogenated purine intermediate, such as 9-alkyl-8-bromo-6-chloropurine, a hydrolytic step is employed to yield the final guanine structure. mdpi.com This process involves the simultaneous hydrolysis of the halides at both the C-6 and C-8 positions, although in some cases, selective hydrolysis may be possible under controlled conditions. For the synthesis of this compound itself, this would typically involve hydrolysis of the C-6 chloro group into a hydroxyl group, forming the characteristic guanine lactam structure. mdpi.com This sequence of C-8 halogenation followed by hydrolysis of a C-6 leaving group is a cornerstone in the synthesis of 8-haloguanines. mdpi.com

Preparation of 8-Chloroguanosine and 8-Chloro-2'-deoxyguanosine

The synthesis of the nucleoside derivatives, 8-chloroguanosine and 8-chloro-2'-deoxyguanosine, requires methods that introduce the chlorine atom onto the pre-existing nucleoside scaffold.

For 8-chloro-2'-deoxyguanosine (CldG) , a common route starts with 2'-deoxyguanosine. nih.gov The synthesis involves several key steps:

Protection: The hydroxyl groups (at the 3' and 5' positions) and the exocyclic amino group (N²) of deoxyguanosine are protected with suitable groups, such as isobutyryl, to prevent unwanted side reactions. nih.gov

Chlorination: The protected deoxyguanosine is then chlorinated at the C-8 position. A common reagent for this step is N-chlorosuccinimide (NCS). nih.gov

Deprotection: The protecting groups on the sugar moiety are selectively removed. nih.gov

Further Modification: For applications like oligonucleotide synthesis, the resulting compound is often converted into a phosphoramidite derivative by reacting the 3'-hydroxyl group after 5'-tritylation. nih.gov

A similar strategy can be applied for the synthesis of 8-chloroguanosine , starting from guanosine. Direct halogenation of guanosine at the C-8 position is a well-established reaction. For example, treatment of guanosine with bromine water readily yields 8-bromoguanosine, and analogous methods can be used for chlorination. researchgate.net

| Step | Reagents/Process | Purpose |

|---|---|---|

| 1. Protection | Isobutyryl chloride | Protect reactive hydroxyl and amino groups. nih.gov |

| 2. Chlorination | N-chlorosuccinimide (NCS) | Introduce chlorine at the C-8 position. nih.gov |

| 3. Deprotection | Methanolic sodium methoxide | Remove protecting groups from the sugar. nih.gov |

Purification and Characterization Techniques in this compound Synthesis

The successful synthesis of this compound and its derivatives is contingent upon rigorous purification and unambiguous characterization. Given the structural complexity and the potential for isomeric byproducts, a combination of chromatographic and spectroscopic techniques is essential.

Purification:

Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials, reagents, and byproducts. Silica (B1680970) gel is typically used as the stationary phase, with a solvent system of appropriate polarity to achieve effective separation.

Recrystallization: This technique is used to obtain highly pure crystalline solids. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Characterization:

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure, including the precise stereochemistry and conformation of the molecule. nih.gov

Biological Activity and Molecular Mechanisms of 8 Chloroguanine

8-Chloroguanine as a DNA Lesion and its Promutagenic Potential

This compound (8-ClG) is a significant DNA lesion that arises from the interaction of DNA with reactive halogen species. mdpi.com Its formation and subsequent behavior during DNA replication underscore its potential to induce mutations, a process with implications for inflammation-associated carcinogenesis. mdpi.comresearchgate.net

Formation of 8-Chloro-2'-deoxyguanosine (B1436716) (ClG) from Hypochlorous Acid

During inflammatory responses, immune cells such as neutrophils and monocytes release the enzyme myeloperoxidase. researchgate.netegms.de This enzyme catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. egms.deoup.com HOCl, a potent oxidizing and chlorinating agent, can then react with the guanine (B1146940) base in DNA to form 8-chloro-2'-deoxyguanosine (ClG). mdpi.comnih.govbiosynth.com This reaction marks the generation of a major halogenated DNA lesion. mdpi.comnih.gov The presence of nicotine (B1678760) has been observed to enhance the formation of ClG. nih.gov

Replication Across Templating ClG by DNA Polymerases

The presence of ClG in a DNA template strand poses a challenge to DNA polymerases during replication. The polymerase's response to this lesion is a key determinant of whether a mutation will occur.

Studies with human DNA polymerase β (pol β) have shown that while the correct nucleotide, deoxycytidine monophosphate (dCMP), is preferentially incorporated opposite ClG, the polymerase can also misincorporate deoxyguanosine monophosphate (dGMP). mdpi.comoup.com Kinetic analyses revealed that the incorporation of dGTP opposite ClG is only about 15-fold less efficient than the incorporation of dCTP. mdpi.comnih.gov This relatively high frequency of misincorporation suggests that ClG is a promutagenic lesion. mdpi.comnih.gov The miscoding frequency and specificity of 8-Cl-dG can vary depending on the specific DNA polymerase involved. oup.com For instance, human DNA polymerase κ (pol κ) has been shown to promote one-base deletions and misincorporation of dGMP, dAMP, and dTMP opposite the lesion. oup.com

Table 1: Miscoding Properties of 8-Cl-dG with Human DNA Polymerases

| DNA Polymerase | Predominant Action Opposite 8-Cl-dG | Other Miscoding Events |

|---|---|---|

| Polymerase α (pol α) | Exclusively incorporates dCMP | None observed |

| Polymerase η (pol η) | Exclusively incorporates dCMP | None observed |

| Polymerase κ (pol κ) | One-base deletion (6.4%) | dGMP (5.5%), dAMP (3.7%), dTMP (3.5%) misincorporation |

| Polymerase β (pol β) | Incorporates dCMP | Misincorporation of dGTP (15-fold less efficient than dCTP) |

Data sourced from multiple studies investigating the replication of DNA containing 8-Cl-dG by various human DNA polymerases. mdpi.comoup.comnih.gov

The mutagenic potential of ClG is rooted in its ability to adopt different conformational states, specifically the syn and anti conformations of the glycosidic bond. mdpi.comnih.gov When pairing with the correct incoming nucleotide, dCTP, the ClG in the template strand is in the anti conformation, similar to a standard Watson-Crick base pair. mdpi.com However, for the misincorporation of dGTP to occur, the ClG lesion rotates around the glycosidic bond to adopt the syn conformation. mdpi.comnih.gov This allows it to form a Hoogsteen base pair with the incoming dGTP, which is in the anti conformation. mdpi.comnih.gov This dual coding potential, where ClG can pair with either dCTP or dGTP, is the molecular basis for its promutagenic nature. mdpi.comnih.gov

The formation of a Hoogsteen base pair between syn-ClG and an incoming dGTP is the structural foundation for the G to C transversion mutations that ClG can induce. mdpi.comresearchgate.net Crystal structures of human DNA polymerase β complexed with a DNA template containing ClG have provided detailed insights into this process. mdpi.com These structures show that the syn-ClG: anti-dGTP base pair is accommodated within the active site of the polymerase. mdpi.comnih.gov The pairing is stabilized by two direct hydrogen bonds between the Hoogsteen edge of ClG and dGTP, and a water-mediated hydrogen bond. mdpi.comnih.gov Specifically, the O6 and N7 atoms of ClG form hydrogen bonds with the N1 and N2 atoms of dGTP, respectively. nih.gov This stable, albeit incorrect, base pairing allows for the incorporation of guanine opposite the original guanine, leading to a G to C transversion in the subsequent round of replication. mdpi.comresearchgate.net

Comparison with 8-Oxoguanine (8-oxoG) in DNA Damage and Mutagenesis

8-Oxoguanine (8-oxoG) is another major oxidative DNA lesion and serves as a useful comparison to understand the mutagenicity of 8-ClG. mdpi.comnih.gov Guanine is the most susceptible DNA base to oxidation due to its low redox potential. researchgate.net 8-oxoG is one of the most abundant oxidative lesions and, like 8-ClG, it has dual coding properties. researchgate.netmdpi.com

8-oxoG also exists in syn and anti conformations. In its syn conformation, 8-oxoG can form a Hoogsteen base pair with adenine (B156593) (dATP). mdpi.comnih.gov This mispairing leads to G to T transversion mutations, a different mutational signature than the G to C transversions induced by 8-ClG. mdpi.comresearchgate.netnih.gov

Structural comparisons of DNA polymerase β with DNA containing either ClG or 8-oxoG reveal why 8-oxoG is considered more promutagenic than ClG. mdpi.comnih.gov Although both lesions use their Hoogsteen edge for mutagenic base pairing, the geometry of the 8-oxoG:dATP base pair within the polymerase active site is more favorable and closer to that of a standard Watson-Crick base pair than the ClG:dGTP pair. mdpi.comnih.gov This difference in geometry likely contributes to the higher efficiency of mutagenic replication past 8-oxoG compared to 8-ClG. mdpi.com

Table 2: Comparison of this compound and 8-Oxoguanine

| Feature | This compound (ClG) | 8-Oxoguanine (8-oxoG) |

|---|---|---|

| Formation | Reaction of guanine with hypochlorous acid (HOCl) | Oxidation of guanine by reactive oxygen species (ROS) |

| Mutagenic Pairing | syn-ClG with anti-dGTP (Hoogsteen) | syn-8-oxoG with anti-dATP (Hoogsteen) |

| Resulting Mutation | G to C transversion | G to T transversion |

| Relative Mutagenicity | Promutagenic | Considered more promutagenic than ClG |

This table summarizes key differences in the formation and mutagenic consequences of 8-ClG and 8-oxoG based on current research. mdpi.comresearchgate.netnih.gov

Compound Names Mentioned:

8-Chloroadenine

8-chloro-2'-deoxyadenosine (B1594187) (8-Cl-dA)

8-chloro-2'-deoxyguanosine (ClG / 8-Cl-dG)

8-chloro-2'-deoxyguanosine-5'-triphosphate (8-Cl-dGTP)

this compound (8-ClG)

8-Oxoguanine (8-oxoG)

8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)

Deoxyadenosine monophosphate (dAMP)

Deoxycytidine monophosphate (dCMP)

Deoxyguanosine monophosphate (dGMP)

Deoxythymidine monophosphate (dTMP)

Guanine

Hypochlorous acid (HOCl)

Nicotine

Taurine

Interference with Nucleic Acid Synthesis and Cellular Processes

The biological activities of this compound and its analogs, such as 8-chloroadenosine (B1666358) (8-Cl-Ado), are multifaceted, primarily involving the disruption of nucleic acid synthesis and critical cellular functions. These compounds are recognized for their potent cytotoxic effects across various cancer cell lines.

A primary mechanism of action for 8-chloroadenosine, a closely related analog of this compound, is the potent and selective inhibition of RNA synthesis. aacrjournals.orgtocris.comrndsystems.com Following its cellular uptake, 8-Cl-Ado is metabolized to its triphosphate form, 8-chloro-ATP (8-Cl-ATP), which acts as an ATP analog. tocris.comrndsystems.comnih.gov This metabolite is then incorporated into newly synthesized RNA chains during transcription, leading to a disruption of the process. tocris.comrndsystems.com

Studies in multiple myeloma (MM) cell lines have demonstrated that 8-Cl-Ado effectively inhibits RNA synthesis without significantly affecting DNA synthesis. aacrjournals.org The accumulation of 8-Cl-ATP within these cells occurs rapidly, with a corresponding decrease in the endogenous ATP pool and a subsequent reduction in RNA synthesis levels evident within a few hours of treatment. aacrjournals.org The inhibition of global transcription by 8-Cl-ATP has been shown to be significant, with reductions ranging from 50% to 90% in mantle cell lymphoma (MCL) cell lines. nih.govnih.gov This inhibition of transcription is considered a major contributor to the cytotoxic effects of the compound. nih.gov

The cytotoxic effects of 8-chloroadenosine have been observed in a variety of cancer cell lines. In multiple myeloma cell lines such as MM.1S, RPMI-8226, and U266, 8-Cl-Ado demonstrates significant cytotoxicity. tocris.comrndsystems.com Similarly, in mantle cell lymphoma (MCL) cell lines including Granta 519, JeKo, Mino, and SP-53, treatment with 8-Cl-Ado leads to cell death, characterized by the loss of mitochondrial transmembrane potential and cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov

The cytotoxicity is strongly associated with two key events: the reduction of intracellular ATP levels and the accumulation of 8-Cl-ATP. nih.gov The depletion of ATP, a critical energy currency, combined with the direct interference in RNA synthesis, creates a state of cellular stress that can trigger apoptotic pathways. nih.gov In some cell lines, such as MCL, 8-Cl-Ado has also been shown to inhibit DNA synthesis and selectively deplete dATP pools, further contributing to its cytotoxic profile. nih.gov

Table 1: Cytotoxic Activity of 8-Chloroadenosine in Various Cancer Cell Lines

| Cell Line Type | Specific Cell Lines | Observed Effects | References |

| Multiple Myeloma | MM.1S, RPMI-8226, U266 | Cytotoxicity, Apoptosis | tocris.com, rndsystems.com |

| Mantle Cell Lymphoma | Granta 519, JeKo, Mino, SP-53 | Cell death, Loss of mitochondrial transmembrane potential, PARP cleavage | nih.gov, nih.gov |

| Human Lung Cancer | A549, H1299 | G2/M cell cycle arrest, Mitotic catastrophe | tocris.com, rndsystems.com |

| Breast Cancer | MCF-7, BT-474 | Induction of AMPK activity, Autophagic cell death | nih.gov |

In addition to inhibiting RNA synthesis and inducing cytotoxicity, 8-chloroadenosine can disrupt the normal progression of the cell cycle. In human lung cancer cell lines A549 and H1299, exposure to 8-Cl-Ado leads to G2/M cell cycle arrest. tocris.comrndsystems.com This arrest prevents cells from entering mitosis, the phase of cell division.

Prolonged arrest or the failure of checkpoint mechanisms can lead to a phenomenon known as mitotic catastrophe. oncotarget.comd-nb.infowikipedia.org This is a mode of cell death that occurs during or after a faulty mitosis. wikipedia.org In the context of 8-Cl-Ado treatment, the G2/M arrest can be followed by mitotic catastrophe in certain cancer cells. tocris.comrndsystems.com Mitotic catastrophe is characterized by the formation of multinucleated cells and eventual cell death through apoptosis or necrosis. oncotarget.com The induction of cell cycle arrest and subsequent mitotic catastrophe represents another significant mechanism through which 8-chloroadenosine exerts its anticancer effects. tocris.comrndsystems.comhaematologica.org

Cellular Metabolism and Activation of this compound Analogs

The biological activity of this compound analogs like 8-chloroadenosine is contingent upon their cellular uptake and subsequent metabolic activation. aacrjournals.org This process involves the conversion of the nucleoside analog into its active, phosphorylated forms.

It's also noteworthy that some prodrugs, like 8-chloro-cAMP (8-Cl-cAMP), are converted extracellularly to 8-Cl-Ado before they can be taken up by cells and metabolized to 8-Cl-ATP. aacrjournals.orgnih.gov

The initial and rate-limiting step in the intracellular metabolism of 8-chloroadenosine is its phosphorylation to 8-chloro-AMP (8-Cl-AMP), a reaction catalyzed by the enzyme adenosine (B11128) kinase. aacrjournals.orgcore.ac.uk Adenosine kinase exhibits a high specific activity and substrate specificity for 8-Cl-Ado, leading to the efficient production of 8-Cl-AMP. aacrjournals.org This initial phosphorylation is essential for the subsequent conversions to the di- and triphosphate forms.

The crucial role of adenosine kinase has been confirmed in studies using cell lines deficient in this enzyme. aacrjournals.org In such cells, the cytotoxicity of both 8-Cl-Ado and its prodrug 8-Cl-cAMP is significantly diminished due to the inability to accumulate the active metabolite, 8-Cl-ATP. aacrjournals.org This highlights adenosine kinase as a key determinant of the cellular response to 8-chloroadenosine. aacrjournals.orgbiorxiv.org

Prodrug Strategies (e.g., 8-Cl-cAMP as a Prodrug of 8-Cl-Ado)

While direct prodrug strategies for this compound are not prominently featured in the literature, a well-documented analogous strategy exists for a related compound, 8-chloro-adenosine (8-Cl-Ado). The compound 8-chloro-cAMP serves as an extracellular prodrug for 8-Cl-Ado. aacrjournals.orgresearchgate.netmdpi.comoup.com This conversion is not intracellular but occurs in the plasma or cell culture medium through the action of serum enzymes. researchgate.net Specifically, serum phosphodiesterases and 5'-nucleotidases hydrolyze 8-Cl-cAMP into 8-Cl-Ado. aacrjournals.orgresearchgate.netoup.com

The evidence for this prodrug relationship is substantial. Studies have shown that the cytotoxic effects of 8-Cl-cAMP are attributable to its conversion to 8-Cl-Ado. oup.com For instance, the need for adenosine kinase and the subsequent accumulation of the triphosphorylated metabolite, 8-Cl-ATP, is necessary for the cytotoxicity induced by both 8-Cl-cAMP and 8-Cl-Ado. aacrjournals.org This establishes that 8-Cl-cAMP's primary role is to deliver the active nucleoside analogue, 8-Cl-Ado. aacrjournals.org Due to this dependence on serum enzymes for its conversion, 8-Cl-Ado itself has been advanced into clinical trials over its prodrug, 8-Cl-cAMP. sci-hub.se

Protein Interactions and Cellular Targets

The biological effects of this compound are mediated through its interactions with several key cellular proteins. The most significant of these interactions are with DNA polymerases and nucleotide pool hydrolases.

The interaction with DNA polymerase β (polβ) during translesion synthesis is a critical determinant of the lesion's mutagenicity. nih.gov X-ray crystallography has provided detailed structural insights into this interaction, revealing how the polymerase accommodates the syn-conformation of this compound in its active site when paired with dGTP. nih.govrcsb.orgnakb.org This structural accommodation, which involves the formation of two Hoogsteen hydrogen bonds, facilitates the G-to-C transversion mutation. nih.govrcsb.org

Another crucial protein interaction is with the human MutT homolog 1 (hMTH1) . nih.govwikigenes.org This enzyme acts as a sanitation phosphatase, specifically targeting 8-chloro-dGTP in the nucleotide pool. researchgate.netnih.gov By hydrolyzing it to the monophosphate form, hMTH1 prevents the incorporation of this damaged precursor into DNA, thus serving as a primary defense against the lesion's potential damage. nih.govbibliotekanauki.pl

While not a direct interaction with this compound itself, it is noteworthy that its analog, 8-Cl-Ado, once formed from its prodrug and phosphorylated to 8-Cl-ATP, inhibits RNA synthesis and is cytotoxic to various cancer cells. aacrjournals.orgresearchgate.netmdpi.com

Binding to DNA Polymerase Beta (Polβ)

This compound, particularly in its deoxyribonucleoside form, 8-chloro-2'-deoxyguanosine (ClG), is a significant DNA lesion that arises from processes such as inflammation. Current time information in Pasuruan, ID. During inflammatory responses, immune cells release reactive halogen species, including hypochlorous acid, which can modify DNA bases. Current time information in Pasuruan, ID. The interaction of this lesion with DNA Polymerase Beta (Polβ), a key enzyme in the base excision repair pathway, has been structurally and kinetically characterized, revealing a mechanism for its promutagenic activity.

When a DNA template containing ClG is encountered by Polβ, the this compound lesion can adopt two different conformations: anti and syn. This conformational flexibility allows it to form base pairs with both incoming deoxycytidine triphosphate (dCTP) and deoxyguanosine triphosphate (dGTP). Current time information in Pasuruan, ID.

In its anti conformation, this compound forms a standard Watson-Crick base pair with an incoming dCTP. Current time information in Pasuruan, ID. However, in its syn conformation, it can form a Hoogsteen base pair with an incoming dGTP. Current time information in Pasuruan, ID. This mutagenic pairing is facilitated by two hydrogen bonds between the syn-ClG and the anti-dGTP, along with a water-mediated hydrogen bond. nih.gov

Kinetic studies have shown that the incorporation of dGTP opposite ClG by Polβ is only about 15-fold less efficient than the incorporation of the correct nucleotide, dCTP. nih.gov This relatively efficient misincorporation of dGTP suggests that this compound is a potent promutagenic lesion, leading to G-to-C transversion mutations during DNA replication. Current time information in Pasuruan, ID.nih.gov The structural basis for this lies in the ability of the Polβ active site to accommodate the Hoogsteen base pair formed between the syn conformer of this compound and an incoming guanine nucleotide. elifesciences.org

Table 1: Conformations and Pairing of this compound with DNA Polymerase Beta

| Conformation of this compound | Incoming Nucleotide | Type of Base Pairing | Consequence |

|---|---|---|---|

| anti | dCTP | Watson-Crick | Correct incorporation |

| syn | dGTP | Hoogsteen | Mutagenic incorporation (G to C transversion) |

Interaction with CD38 and its Related Pathways

While direct studies on the interaction between this compound and the multifunctional ectoenzyme CD38 are not extensively documented, research on related 8-substituted purine (B94841) analogues provides significant insights into the potential for such an interaction. CD38 is a key enzyme that metabolizes nicotinamide (B372718) adenine dinucleotide (NAD+) to produce second messengers like cyclic ADP-ribose (cADPR), which are involved in calcium signaling. mdpi.commedchemexpress.com

Structure-activity relationship studies on various inhibitors of CD38 have highlighted the importance of the 8-position of the purine ring for binding and inhibitory activity. plos.org For instance, the introduction of substituents at this position on cyclic inosine (B1671953) 5'-diphosphate ribose (cIDPR), a cADPR analogue, has been shown to modulate its inhibitory potency against CD38-mediated cADPR hydrolysis. acs.org

Specifically, studies have demonstrated that substituting the 8-position with a bromo or an amino group can significantly enhance the inhibitory effect compared to the unsubstituted parent compound. acs.org For example, 8-amino-N9-butyl-cIDPR is a potent inhibitor of CD38. core.ac.uk Crystallographic studies of an 8-amino substituted cIDPR analogue in complex with CD38 revealed that the 8-amino group forms a crucial hydrogen bond with an aspartate residue (Asp-155) in the enzyme's active site. plos.org This additional interaction is believed to be a key factor in the enhanced inhibitory activity.

Given that 8-bromo-substituted analogues show improved inhibition and that the 8-position is a critical interaction point, it is plausible that this compound could also interact with the CD38 active site. The electronegative chlorine atom at the 8-position would likely influence the electronic properties of the purine ring and could potentially engage in interactions within the active site pocket. However, without direct experimental evidence, the precise nature and functional consequence of the interaction between this compound and CD38 remain a subject for future investigation.

Table 2: Effect of 8-Position Substituents on the Inhibition of CD38

| 8-Position Substituent on cIDPR Analogue | Effect on CD38 Inhibition | Key Interaction |

|---|---|---|

| Hydrogen (unsubstituted) | Baseline inhibition | - |

| Bromo | Marginally improved inhibition | Potential interaction within the active site pocket |

| Amino | Significantly improved inhibition | Forms a hydrogen bond with Asp-155 |

| Chloro | Hypothetical interaction | Potential for interaction based on analogue studies |

Preclinical Pharmacological and Toxicological Investigations

In Vitro Efficacy Studies in Cancer Cell Lines

Studies detailing the cytotoxic profiles of 8-Chloroguanine or its nucleoside, 8-chloroguanosine (B1531962), against cancer cell lines are not found in the reviewed scientific literature. While general statements exist that the class of purine (B94841) nucleoside analogs possesses antitumor activity, specific data for 8-chloroguanosine is not provided. chemsrc.comabmole.com In contrast, significant research is available for the related compound 8-Chloroadenosine (B1666358), which shows cytotoxicity in multiple myeloma and lung cancer cells, highlighting the different research focus for the guanine (B1146940) analog. rndsystems.comtocris.comaacrjournals.org

The mechanism of action for this compound is not described in the context of a therapeutic agent. Instead, research elucidates its mechanism as a promutagenic DNA lesion. During inflammation, immune cells produce reactive halogen species like hypochlorous acid (HOCl). nih.gov HOCl can react with guanine bases in genomic DNA to form 8-chloro-2'-deoxyguanosine (B1436716) (the deoxyribonucleoside of this compound), which is a major DNA lesion. nih.govresearchgate.net

This lesion is mutagenic because it can be misread by DNA polymerases during replication. nih.gov Structural and kinetic studies with human DNA polymerase β show that the templating 8-chloro-2'-deoxyguanosine can adopt a syn conformation, which allows it to form a Hoogsteen base pair with an incoming deoxyguanosine triphosphate (dGTP). nih.gov This mispairing event leads to G-to-C transversion mutations, providing a potential molecular link between chronic inflammation and carcinogenesis. nih.govresearchgate.net

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models

No studies were found that assess the antitumor activity of this compound or its analogs in xenograft models. Research in animal models has focused on its formation and detection as a marker of inflammation-driven cancer, such as in hamster models of cholangiocarcinoma induced by liver fluke infection. d-nb.info

Preclinical models have been used to study this compound's role in disease pathogenesis, not as a proof-of-concept for therapy. It is described as a carcinogen that has caused cancer in laboratory animals. biosynth.com Its formation is linked to inflammation-related carcinogenesis. nih.gov The table below summarizes key kinetic data from an in vitro study using human DNA polymerase β, demonstrating the promutagenic potential of the 8-chloro-2'-deoxyguanosine (ClG) lesion.

| Templating Base | Incoming Nucleotide | kpol (s⁻¹) | Kd,app (µM) | Efficiency (kpol/Kd,app) (s⁻¹µM⁻¹) |

| ClG | dCTP (Correct) | 2.1 ± 0.1 | 0.20 ± 0.04 | 10.5 |

| ClG | dGTP (Mismatch) | 0.35 ± 0.02 | 0.50 ± 0.09 | 0.7 |

| ClG | dATP (Mismatch) | 0.00035 ± 0.00001 | 3.4 ± 0.3 | 0.0001 |

| ClG | dTTP (Mismatch) | 0.00063 ± 0.00003 | 11 ± 1 | 0.00006 |

| Data from Kou Y, et al. Molecules. 2019. nih.gov |

This data shows that the incorrect nucleotide (dGTP) is incorporated opposite the this compound lesion only ~15-fold less efficiently than the correct nucleotide (dCTP), indicating a high potential for mutagenesis.

Resistance Mechanisms to this compound and Analogs

There is no information available regarding cellular resistance mechanisms to this compound as a therapeutic agent. Research in this area is focused on cellular repair mechanisms that remove the this compound lesion from DNA to prevent mutations, which is distinct from drug resistance.

Cellular Resistance in Chemotherapy-Resistant Cell Lines

The challenge of chemotherapy resistance is a significant barrier in cancer treatment. Resistance can be intrinsic or acquired, often involving mechanisms that reduce the intracellular concentration or effectiveness of cytotoxic agents. The investigation of novel compounds in cell lines that are resistant to conventional chemotherapies is a critical step in preclinical development.

Studies on purine analogues have demonstrated activity in cell lines resistant to standard treatments. For instance, the related ribonucleoside analogue, 8-chloroadenosine (8-Cl-Ado), has shown cytotoxicity in multiple myeloma (MM) cell lines that are resistant to traditional chemotherapeutic agents. aacrjournals.org This suggests that certain purine analogues may circumvent common resistance mechanisms. The development of clinically relevant drug-resistant cell lines for such testing often involves mimicking patient treatment protocols, resulting in cells that display a two- to eight-fold increase in resistance compared to their parent cell lines. nih.govresearchgate.net Higher-level resistance models are also developed by escalating drug doses over time to elucidate potential mechanisms of resistance. nih.govfrontiersin.org

The primary lesion formed from the reaction of hypochlorous acid with DNA during inflammation is 8-chloro-2'-deoxyguanosine (ClG), a form of this compound. nih.gov This lesion is promutagenic, meaning it can lead to mutations during DNA replication. nih.gov Structural and kinetic studies using human DNA polymerase β have shown that this compound in the DNA template can cause G to C transversion mutations. nih.govresearchgate.net This occurs because the this compound lesion can adopt a syn conformation, which allows it to form a Hoogsteen base pair with an incoming deoxyguanosine triphosphate (dGTP). nih.gov While the polymerase preferentially incorporates the correct base (cytosine), the incorporation of guanine is only moderately less efficient, suggesting a significant potential for mutagenesis. nih.gov This mechanism of inducing DNA damage and mutation represents a mode of action that may be effective even in cells that have developed resistance to other classes of DNA-damaging agents.

Table 1: Efficacy of Purine Analogues in Chemoresistant Cancer Cell Lines

| Compound | Cell Line Type | Resistance Profile | Observed Effect | Source |

|---|---|---|---|---|

| 8-chloroadenosine | Multiple Myeloma (MM) | Resistant to conventional chemotherapeutic agents | Mediates cytolysis | aacrjournals.org |

| 8-chloroadenosine | Multiple Myeloma (MM) | Resistant to DNA-directed purine analogues | Cytotoxic activity | aacrjournals.org |

Role of Efflux Pumps (e.g., MRPs)

A major mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporter proteins, which function as drug efflux pumps. acs.orgnih.gov These pumps actively extrude a wide variety of xenobiotics, including many chemotherapy drugs, from the cell, thereby reducing their intracellular concentration and limiting their efficacy. acs.orgresearchprotocols.org The Multidrug Resistance-Associated Protein (MRP) family, comprising nine related transporters, is particularly important. nih.gov MRP1, for example, is localized on the basolateral membranes of polarized cells and plays a key role in extruding drugs, especially those conjugated to anionic molecules like glutathione (B108866). acs.org

Preclinical studies on purine analogues indicate that they can be substrates for these efflux pumps. Research on 9-norbornyl-6-chloropurine (NCP), a related purine derivative, demonstrated that it accumulates in CCRF-CEM leukemia cells but is then expelled over time. tandfonline.com The use of selective inhibitors for MRP and P-glycoprotein (P-gp) blocked this excretion, causing the intracellular concentration of NCP to reach a steady state. tandfonline.com This finding indicates that NCP is a substrate for these efflux pumps. tandfonline.com Consequently, the inhibition of these pumps significantly increased the cytotoxicity of NCP, highlighting the role of efflux in conferring resistance to this class of compounds. tandfonline.com This suggests that the efficacy of compounds like this compound in certain resistant cells could be enhanced by co-administration with efflux pump inhibitors.

Glutathione Transferases in Detoxification

Glutathione S-transferases (GSTs) are a superfamily of Phase II detoxification enzymes that play a crucial role in protecting cells from endogenous and exogenous toxins. plos.orgjsurgmed.commedcraveonline.com These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic compounds. medcraveonline.comnih.gov This process generally renders the compounds more water-soluble and less toxic, marking them for subsequent removal from the cell, often by efflux pumps like MRPs. acs.orgnih.gov

The metabolism of purine analogues can be significantly influenced by GST activity. Studies on 9-norbornyl-6-chloropurine (NCP) have shown that it is metabolized by GST to form a glutathione conjugate (NCP-GS) as its major metabolite. nih.goviiarjournals.org This conjugation is a key detoxification pathway. When GST activity was blocked using an inhibitor (ethacrynic acid) or when cellular glutathione levels were depleted, the formation of the NCP-GS metabolite was prevented. nih.gov Notably, this inhibition of detoxification led to a significant increase in the cytotoxicity of NCP. nih.goviiarjournals.org This demonstrates that GST-mediated conjugation is a protective mechanism for the cell and a resistance pathway against the compound. nih.gov Therefore, the expression levels and activity of GSTs within cancer cells are critical determinants of their susceptibility to certain purine analogues.

Table 2: Interaction of a Purine Analogue with Detoxification Systems

| Compound | Protein System | Cell Line | Key Finding | Source |

|---|---|---|---|---|

| 9-norbornyl-6-chloropurine (NCP) | Efflux Pumps (MRP, P-gp) | CCRF-CEM | NCP is a substrate for efflux pumps; inhibition of pumps increases cytotoxicity. | tandfonline.com |

Advanced Research Methodologies and Computational Studies

Structural Biology of 8-Chloroguanine-Containing Nucleic Acids and Complexes

Structural biology techniques have been pivotal in visualizing the impact of this compound on the architecture of DNA and its complexes with enzymes.

X-ray Crystallography of DNA-Enzyme Complexes with this compound Lesions

X-ray crystallography has provided atomic-level insights into how DNA polymerases interact with this compound (ClG) during replication. nih.govnih.gov Studies using human DNA polymerase β (polβ) as a model have been particularly revealing. Crystal structures have been obtained for polβ in complex with DNA containing a templating ClG, an incoming deoxynucleoside triphosphate (dNTP), and in a post-insertion state. nih.gov

These crystallographic studies have demonstrated that this compound can adopt different conformations to pair with incoming nucleotides. Specifically, it utilizes its anti-conformation to form a Watson-Crick-like base pair with deoxycytidine triphosphate (dCTP). nih.gov In a promutagenic context, it switches to the syn-conformation to form a Hoogsteen base pair with deoxyguanosine triphosphate (dGTP). nih.govnih.gov This dual coding potential is a key factor in its mutagenicity. The crystal structures reveal the precise hydrogen bonding patterns and the accommodation of the lesion within the polymerase active site. nih.gov For instance, the mutagenic pairing of syn-ClG with anti-dGTP is stabilized by two direct hydrogen bonds and a water-mediated hydrogen bond. nih.govnih.gov

Comparison with the well-studied 8-oxoguanine (8-oxoG) lesion shows that while both can use their Hoogsteen edges for mutagenic base pairing, the geometry of the 8-oxoG:dATP pair is more favorable within the polymerase active site than the ClG:dGTP pair, explaining the higher promutagenic potential of 8-oxoG. nih.gov

Table 1: Crystallographic Data of Human DNA Polymerase β in Complex with this compound Lesions

| Complex | PDB ID | Resolution (Å) | Conformation of this compound | Incoming Nucleotide | Key Findings | Reference |

| polβ-DNA(ClG):dCTP | Not specified in results | Not specified in results | anti | dCTP | Forms Watson-Crick-like base pair. | nih.gov |

| polβ-DNA(ClG):dGTP | Not specified in results | Not specified in results | syn | dGTP | Forms Hoogsteen base pair, leading to G to C transversions. | nih.govnih.gov |

Solution Conformation Studies (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the conformational preferences of 8-substituted guanosine (B1672433) analogs, including 8-chloroguanosine (B1531962), in solution. Early studies on 8-chloroguanosine dihydrate using ¹H NMR spectroscopy in dimethyl sulfoxide (B87167) revealed a strong preference for the syn conformation around the glycosidic bond (approximately 90%) and a C(2')-endo conformation for the ribose sugar (approximately 70%). nih.gov This solution conformation is similar to that observed in the solid state by X-ray crystallography. nih.gov

Such studies are crucial because the syn conformation is often associated with altered biological activity, including mutagenic potential during DNA replication. nih.govoup.com The addition of bulky groups at the 8-position of guanosine, like a chlorine atom, is known to shift the conformational equilibrium from the natural anti to the syn form. oup.com While DNA folding can force 8-modified guanosines into an anti conformation, the inherent preference for syn is a key characteristic of this compound. oup.com More recent and advanced NMR techniques, often combined with computational analysis, continue to be applied to understand the solution dynamics of modified nucleosides. plos.org

Impact on DNA Conformation and Dynamics

The presence of an this compound lesion can significantly impact the local conformation and dynamics of the DNA double helix. The steric bulk of the chlorine atom at the C8 position favors the syn glycosidic bond conformation. nih.gov This is in contrast to the typical anti conformation of guanine (B1146940) in standard B-form DNA. The switch to a syn conformation alters the hydrogen bonding face presented in the major groove of the DNA, which is critical for recognition by DNA binding proteins, including repair enzymes and polymerases.

Computational Chemistry and Molecular Modeling

Computational approaches provide a powerful complement to experimental studies, offering insights into the energetic and dynamic aspects of this compound that are often difficult to capture through experiments alone.

Molecular Dynamics Simulations of this compound in DNA and Protein Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational studies on DNA lesions. fernandomorenoherrero.com These simulations model the movement of atoms over time, providing a dynamic picture of how a lesion like this compound affects DNA structure and its interaction with proteins. mdpi.comacs.org By simulating a DNA duplex containing this compound, researchers can analyze changes in local parameters such as base pair opening, helical twist, and groove dimensions.

When studying DNA-protein interactions, MD simulations can reveal the energetic landscape of a polymerase encountering an this compound lesion. For the related 8-oxoguanine lesion, MD studies have shown that the damaged base adopts high-energy conformations when bound to a polymerase, which is a key factor in its processing. nih.gov Simulations can also elucidate the role of specific amino acid residues within the polymerase active site in stabilizing either correct or mutagenic base pairing with the lesion. nih.gov These computational models help to interpret experimental data, such as kinetic parameters for nucleotide incorporation, by providing a structural and energetic rationale for the observed enzymatic behavior. nih.gov

Quantum Chemistry Calculations for Tautomeric Equilibria and Spectroscopic Properties

Quantum chemistry (QC) calculations are essential for understanding the intrinsic electronic properties of molecules like this compound. jocpr.com These methods can accurately predict properties such as tautomeric equilibria and spectroscopic characteristics. researchgate.netnih.gov Guanine and its analogs can exist in different tautomeric forms (isomers that differ in the position of a proton). The relative stability of these tautomers is crucial as it can affect the hydrogen bonding patterns during base pairing.

QC calculations can determine the relative energies of different tautomers of this compound in both the gas phase and in solution, predicting the most stable forms. unimi.itnsf.gov For example, studies on the related compound 6-chloroguanine have investigated its tautomeric forms using vibrational spectroscopy and quantum chemical methods. chemicalbook.com This information is vital for understanding its potential to mispair during DNA replication.

Furthermore, QC methods can compute spectroscopic properties, such as absorption and emission spectra. jocpr.comresearchgate.net This is particularly useful for interpreting experimental data from techniques like UV-Vis and fluorescence spectroscopy, and for confirming the structural assignments of different tautomers. nih.gov

Table 2: Investigated Properties of Guanine Analogs using Quantum Chemistry

| Compound | Property Investigated | Computational Method | Key Findings | Reference |

| 8-Azaguanine | Tautomeric equilibrium, spectroscopic properties | Not specified in results | Tautomers protonated at positions 1 and 9 dominate in neutral forms. | researchgate.netnih.gov |

| 8-Amino-inosine | Tautomeric forms | Not specified in results | The keto form is the predominant tautomer in both gas phase and aqueous solution. | unimi.it |

| 6-Chloroguanine | Tautomeric forms | Vibrational spectroscopy and quantum chemical method | Investigation of tautomeric purine (B94841) forms. | chemicalbook.com |

| 8-Nitroguanosine | Tautomeric forms | NMR spectroscopy and theoretical calculations | Detailed characterization of two possible tautomeric forms. | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in elucidating the biological consequences of chemical structures. wikipedia.org For this compound and its analogs, these studies provide insights into how specific structural features influence their biological activities, such as their role in mutagenesis and their interaction with DNA polymerases.

SAR studies on halogenated purines have revealed critical determinants for their biological effects. For instance, the presence and nature of a substituent at the C8 position of guanine significantly impact its properties. In the context of DNA damage, 8-halogenated guanines, including this compound, are promutagenic, primarily causing G to C transversion mutations. mdpi.comnih.gov This is attributed to the stabilization of the syn conformation of the guanine base, which facilitates Hoogsteen base pairing with an incoming guanine nucleotide during DNA replication. mdpi.comnih.gov

QSAR analyses build upon SAR by developing mathematical models that quantitatively correlate chemical structure with biological activity. wikipedia.orgnih.gov While specific QSAR models for this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied in medicinal chemistry to predict the activity of new compounds based on descriptors such as steric, electronic, and hydrophobic properties. researchgate.netresearchgate.netnih.gov For this compound analogs, QSAR could be employed to predict their mutagenic potential or their interaction with DNA repair enzymes based on variations in their chemical structure.

A key aspect of SAR in the context of DNA lesions is understanding the recognition by DNA repair enzymes. For the analogous lesion 8-oxoguanine (OG), SAR studies using analogs have shown that the 2-amino group of OG is a critical feature for its recognition and repair by the DNA glycosylase MutY. researchgate.net Similar approaches could be applied to this compound to identify the structural motifs that govern its recognition and processing by cellular machinery.

Table 1: Key Structural Features and Their Biological Implications from SAR Studies

| Structural Feature | Compound Class | Biological Implication | References |

| C8-Halogenation | 8-Halogenated Guanines | Promotes syn conformation, leading to promutagenic Hoogsteen base pairing. | mdpi.comnih.gov |

| 2-Amino Group | 8-Oxoguanine (analog) | Key recognition element for the DNA repair enzyme MutY. | researchgate.net |

| C8-Substituent | Guanine Analogs | Influences selectivity for enzymes like phosphodiesterase 7. | researchgate.net |

Analytical Chemistry Techniques for Detection and Quantification

Accurate detection and quantification of this compound and its nucleoside form, 8-chloro-2'-deoxyguanosine (B1436716) (8-Cl-dG), in biological samples are essential for studying its role in inflammation-associated diseases.

High-Performance Liquid Chromatography (HPLC) coupled to tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the sensitive and specific detection of modified nucleosides. nih.govresearchgate.net This method allows for the separation of complex biological mixtures and the precise identification and quantification of target molecules based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov

An analytical method using HPLC-electrospray ionization (ESI)-MS/MS has been developed to detect low levels of nucleic acid lesions induced by hypochlorous acid, including this compound, 8-chloroadenine, and 5-chlorocytosine. nih.govresearchgate.net This technique has proven sensitive enough to measure background levels of modified nucleosides in human white blood cells. nih.gov The use of stable isotope-labeled internal standards in an isotope dilution HPLC-MS/MS approach further enhances the accuracy and reproducibility of quantification. nih.gov For related oxidized purines like 8-oxo-2'-deoxyguanosine, ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods have been developed for rapid and robust quantification in biological fluids like urine. researchgate.netfrontiersin.org

Chromatographic techniques are indispensable for the purification and isolation of this compound and its derivatives for research purposes. Reversed-phase HPLC is a common method for separating 8-chlorodeoxyguanosine triphosphate (8-Cl-dGTP) from its precursor, dGTP, after synthesis. researchgate.net For instance, a SunFire C18 column has been used with a gradient of triethylamine (B128534) acetate (B1210297) and acetonitrile (B52724) to achieve this separation. researchgate.net

Column chromatography using silica (B1680970) gel or other stationary phases like Florisil is also frequently employed for the purification of synthetic intermediates of chlorinated purine nucleosides. oup.comacs.org The choice of the chromatographic method and conditions depends on the specific properties of the compound of interest and the impurities to be removed.

Table 2: Chromatographic Conditions for this compound and Related Compounds

| Compound | Chromatographic Method | Column | Mobile Phase/Eluent | Purpose | Reference |

| 8-Cl-dGTP | Reversed-Phase HPLC | SunFire C18 | Linear gradient of 50 mM triethylamine acetate (pH 7.0) with 0–15% acetonitrile | Isolation from dGTP | researchgate.net |

| 6-Chloro-9-(2,3-O-isopropylidene-5-O-trityl-β-d-ribofuranosyl)-8-(triethylsilyl)purine | Column Chromatography | Florisil | Hexane:EtOAc = 6:1 | Purification | acs.org |

| 2'-O-methyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine | Column Chromatography | Silica gel | 1% MeOH-CHCl3 | Purification | oup.com |

In Vitro Assay Development for Mechanistic Studies

In vitro assays are crucial for dissecting the molecular mechanisms by which this compound exerts its biological effects, particularly its impact on DNA replication and repair.

Primer extension assays are a cornerstone for studying the effects of DNA lesions on the activity of DNA polymerases. nih.govresearchgate.net In this assay, a short, labeled DNA primer is annealed to a template strand containing the lesion of interest. A DNA polymerase is then added along with deoxynucleotide triphosphates (dNTPs), and the ability of the polymerase to extend the primer past the lesion is monitored, typically by denaturing polyacrylamide gel electrophoresis. nih.govoup.com

These assays have been used to study nucleotide incorporation opposite 8-chloro-2'-deoxyguanosine (ClG) by human DNA polymerase β. mdpi.com The results from such studies provide kinetic data on the efficiency and fidelity of nucleotide insertion, revealing the promutagenic potential of the lesion. mdpi.com Similar assays have been developed to evaluate the incorporation of nucleotide analogs by viral RNA-dependent RNA polymerases. nih.govresearchgate.net

To further probe the mechanism of polymerase action at a lesion site, specific assays are designed to measure nucleotide incorporation and potential chain termination. nih.govresearchgate.net These assays can distinguish between the simple incorporation of a nucleotide opposite the lesion and the subsequent termination of DNA or RNA synthesis. aacrjournals.org

For example, studies on the purine analog 8-chloro-adenosine (8-Cl-Ado) have used HPLC analysis of digested RNA to demonstrate that the analog is incorporated at the 3' terminus, causing premature transcriptional chain termination. aacrjournals.org In the context of this compound, assays can be designed to determine the identity of the nucleotide incorporated opposite the lesion and whether the polymerase can continue synthesis beyond that point. Kinetic analysis of single nucleotide incorporation opposite ClG has shown that DNA polymerase β incorporates dGTP only 15-fold less efficiently than the correct nucleotide, dCTP, highlighting its miscoding potential. mdpi.com

Table 3: Components and Purpose of In Vitro Assays for Studying this compound

| Assay Type | Key Components | Purpose | Key Findings for Related Compounds | References |

| Primer Extension Assay | Labeled primer, template with lesion, DNA polymerase, dNTPs | To assess the ability of a polymerase to bypass a DNA lesion and to determine the kinetics of nucleotide incorporation. | Human DNA polymerase β incorporates dGTP opposite 8-Cl-dG with only 15-fold lower efficiency than dCTP. | mdpi.comoup.com |

| Nucleotide Incorporation and Chain Termination Assay | Labeled primer, template with lesion, polymerase, specific dNTPs or NTPs | To identify the specific nucleotide incorporated opposite a lesion and to determine if incorporation leads to chain termination. | 8-Chloro-adenosine is incorporated at the 3' terminus of RNA, causing chain termination. | researchgate.netaacrjournals.org |

Proteomics Research Applications of this compound Derivatives

Advanced research into the specific applications of this compound derivatives within the field of proteomics is an emerging area. While this compound itself is well-documented as a significant biomarker of inflammation and oxidative stress resulting from DNA and RNA damage, its utilization as a tool in proteomics research is not yet established in the scientific literature. researchgate.netnih.gov

Methodologies such as affinity purification coupled with mass spectrometry (AP-MS) and activity-based protein profiling (ABPP) are standard approaches in chemical proteomics for identifying protein-small molecule interactions. creative-proteomics.comnih.gov These techniques often employ chemical probes that are derivatives of a target molecule, functionalized with reactive groups and reporter tags like biotin (B1667282) for pull-down assays and subsequent protein identification. creative-proteomics.comnih.gov

For instance, analogous purine derivatives, such as N6-biotinylated-8-azido-adenosine, have been synthesized and successfully used as photoaffinity probes. plos.org In these studies, the 8-azido group allows for UV-induced covalent cross-linking to interacting proteins, while the biotin tag enables their enrichment and identification via mass spectrometry. plos.org This approach has proven effective for the global-scale profiling of nucleoside and nucleotide-binding proteins. plos.org

Conceptually, a similar strategy could be applied to this compound. A derivative could be synthesized to include a photo-reactive group and an affinity tag. Such a probe could theoretically be used to explore the cellular proteome for proteins that interact with this specific halogenated nucleobase. This could provide valuable insights into the proteins involved in the recognition and processing of this type of DNA damage. However, based on available scientific literature, the synthesis and application of such this compound-based probes for proteomics research, including detailed findings and corresponding data tables of identified proteins, have not been reported.

The primary focus of research on this compound remains on its detection as a DNA lesion and its biological consequences, such as its promutagenic effects during DNA replication. nih.gov Analytical methods using high-performance liquid chromatography (HPLC) coupled to tandem mass spectrometry are well-established for the sensitive detection of this compound and its corresponding deoxynucleoside, 8-chloro-2'-deoxyguanosine, in biological samples. researchgate.net

While the potential for creating this compound-based tools for proteomics exists, current research has not yet ventured into this area. Future studies would first need to focus on the chemical synthesis of suitable this compound derivatives, followed by their application in pull-down or photo-crosslinking experiments to identify and quantify interacting proteins from complex biological samples.

Future Directions and Therapeutic Implications

Exploration of 8-Chloroguanine as a Research Tool for DNA/RNA Stress

This compound and its corresponding nucleoside, 8-chloro-2'-deoxyguanosine (B1436716) (ClG), have emerged as significant biomarkers for DNA and RNA damage induced by reactive halogen species (RHS). nih.gov During inflammation, activated neutrophils secrete the enzyme myeloperoxidase (MPO), which generates hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. researchgate.netresearchgate.net This highly reactive HOCl can chlorinate nucleobases, with this compound being a major and predominant product. nih.govnih.gov Consequently, detecting and quantifying this compound and its derivatives in biological samples provides a valuable tool for assessing the level of DNA/RNA stress associated with inflammatory conditions. researchgate.netresearchgate.net

The mutagenic potential of this lesion is a key area of research. When present in a DNA template, 8-chloro-2'-deoxyguanosine is promutagenic, primarily causing G to C transversion mutations. nih.govnih.govresearchgate.net Structural studies with DNA polymerase β have revealed the mechanism behind this mutagenicity. The bulky chlorine atom at the C8 position forces the guanine (B1146940) base to adopt a syn conformation. nih.govmdpi.com This conformation facilitates Hoogsteen base pairing with an incoming deoxyguanosine triphosphate (dGTP) instead of the correct Watson-Crick pairing with deoxycytidine triphosphate (dCTP). nih.govmdpi.com Kinetic studies show that DNA polymerase β incorporates dGTP opposite ClG only 15-fold less efficiently than the correct dCTP, highlighting its significant promutagenic nature. nih.govmdpi.com This contrasts with other oxidative lesions like 8-oxoguanine, which primarily causes G to T transversions by pairing with adenine (B156593). researchgate.netmdpi.com

Below is a comparative table of key DNA lesions used in stress research.

Interactive Table: Comparison of Oxidative DNA Lesions| Feature | 8-Chloro-2'-deoxyguanosine (ClG) | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) |

|---|---|---|

| Primary Cause | Reactive Halogen Species (e.g., HOCl) from inflammation. nih.gov | Reactive Oxygen Species (ROS). mdpi.com |

| Conformation | Favors syn conformation due to steric hindrance from chlorine. mdpi.com | Can adopt both syn and anti conformations. mdpi.com |

| Mutagenic Pairing | Pairs with Guanine (dGTP) via Hoogsteen hydrogen bonds. nih.govmdpi.com | Pairs with Adenine (dATP) via Hoogsteen hydrogen bonds. researchgate.netmdpi.com |

| Resulting Mutation | G to C transversion. nih.govresearchgate.net | G to T transversion. researchgate.netmdpi.com |

| Significance | Biomarker for inflammation-induced DNA damage and carcinogenesis. researchgate.netdntb.gov.ua | General biomarker for oxidative stress. researchgate.netmdpi.com |

Development of Novel this compound-Based Agents

The inherent cytotoxicity and ability to interfere with nucleic acid metabolism make derivatives of this compound, such as 8-chloroadenosine (B1666358) (8-Cl-Ado), attractive candidates for development as novel therapeutic agents, particularly in oncology. aacrjournals.org Research has demonstrated that 8-Cl-Ado can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapies, such as in multiple myeloma. aacrjournals.org The therapeutic strategy is based on exploiting the unique metabolic activation pathways and the downstream consequences of its incorporation into cellular processes.

A significant challenge with nucleoside analogues is their poor membrane permeability and reliance on intracellular phosphorylation to become active. To overcome these limitations, prodrug strategies are essential. The ProTide (Pro-nucleotide) approach is a prominent example, where the 5'-monophosphate of a nucleoside analogue is masked with a phosphate-protecting group, often an aryl group and an amino acid ester. google.comfrontiersin.orgresearchgate.net This modification neutralizes the negative charge of the phosphate, enhancing cell penetration. Once inside the cell, the masking groups are cleaved by intracellular enzymes to release the active 5'-monophosphate, bypassing the often-inefficient initial phosphorylation step that can be a mechanism of drug resistance. google.com This technology has been successfully applied to other nucleoside analogues and is being explored for 8-chloroadenosine derivatives to improve their therapeutic potential. google.comfrontiersin.org

Interactive Table: Prodrug Strategies for Nucleoside Analogs

| Strategy | Mechanism | Advantages | Example Compound Class |

|---|---|---|---|

| ProTide (Phosphoramidate) | Masks the 5'-monophosphate with an aryl and amino acid ester group. google.com | Bypasses initial phosphorylation, overcomes kinase-related resistance, enhances cell uptake. google.comresearchgate.net | Tenofovir Alafenamide, Sofosbuvir |

| SATE (S-acyl-2-thioethyl) esters | Masks phosphonates with thioester groups. frontiersin.org | Increased plasma stability compared to some other prodrugs. frontiersin.org | Adefovir dipivoxil (related concept) |

| Esterification | Appends carboxyl groups to the ribose hydroxyls. researchgate.net | Improves oral bioavailability and drug exposure. researchgate.net | Valacyclovir |

The design of targeted therapies using this compound derivatives aims to maximize efficacy in cancer cells while minimizing damage to healthy tissues. One approach involves exploiting the altered metabolism of cancer cells. For instance, 8-chloroadenosine is cytotoxic primarily through its actions on RNA synthesis. aacrjournals.org It gets converted to its triphosphate form and inhibits RNA polymerases, leading to a shutdown of transcription and subsequent apoptosis. aacrjournals.org Targeting tumors that are particularly dependent on high rates of transcription or that have deficiencies in specific DNA/RNA repair pathways could provide a therapeutic window. Therapies could be designed for cancers where specific kinases that activate the drug are overexpressed or where DNA repair systems that would normally remove the lesion are compromised. mdpi.com

Investigation of this compound in Inflammation-Associated Carcinogenesis

Chronic inflammation is a well-established risk factor for approximately 20% of all cancer types. nih.gov The formation of this compound is a key mechanistic link between inflammation and cancer initiation. nih.govdntb.gov.ua The process is initiated by activated immune cells, such as neutrophils, which release the enzyme myeloperoxidase (MPO). researchgate.net MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. nih.govresearchgate.net HOCl readily reacts with the guanine base in DNA to form 8-chloro-2'-deoxyguanosine (ClG), a major DNA adduct. nih.govresearchgate.netnih.gov This lesion's promutagenic nature, leading to G to C transversions, can cause mutations in critical tumor suppressor genes or oncogenes, thereby driving the carcinogenic process. nih.govresearchgate.net Investigating this pathway helps in understanding cancer etiology and in identifying individuals at higher risk due to chronic inflammatory conditions.

Interactive Table: Key Molecules in this compound-Mediated Carcinogenesis

| Molecule | Source/Origin | Role in Pathway | Consequence |

|---|---|---|---|

| Myeloperoxidase (MPO) | Released by activated neutrophils during inflammation. researchgate.net | Enzyme that produces HOCl. nih.govresearchgate.net | Initiates the production of the DNA-damaging agent. |

| Hypochlorous Acid (HOCl) | Product of the MPO-catalyzed reaction. nih.gov | Reacts with DNA bases, particularly guanine. nih.govnih.gov | Causes chlorination of DNA, forming lesions. |

| 8-Chloro-2'-deoxyguanosine (ClG) | Formed from the reaction of HOCl with guanine in DNA. researchgate.netnih.gov | Acts as a promutagenic lesion during DNA replication. nih.govmdpi.com | Leads to G to C transversion mutations, increasing cancer risk. nih.govresearchgate.net |

Synergy with Existing Therapeutic Agents

A promising strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. researchgate.netpib.gov.in this compound-based agents could be used in synergy with existing therapeutics. For example, by inhibiting DNA or RNA synthesis, an this compound derivative could sensitize cancer cells to other DNA-damaging agents, such as platinum-based drugs or topoisomerase inhibitors. pib.gov.in Furthermore, agents that target DNA repair pathways, like PARP inhibitors, could be combined with this compound derivatives. mdpi.com The rationale is that the this compound analogue would create DNA lesions, while the PARP inhibitor would prevent the cell from repairing them, leading to synthetic lethality and enhanced tumor cell death. mdpi.com The combination of polyphenols, such as those found in grapes, with chemotherapeutic agents has also shown synergistic effects in preclinical models, suggesting another potential area for combination research. researchgate.net

Addressing Challenges in Translation from Bench to Clinic

Translating a promising compound from laboratory research to clinical application is a complex process fraught with challenges. For this compound-based therapies, several key hurdles must be addressed:

Large-Scale Synthesis: Developing an efficient, scalable, and cost-effective synthesis process that adheres to Good Manufacturing Practice (GMP) is a major logistical and chemical engineering challenge. acs.org

Pharmacokinetics and Bioavailability: The native compounds often have poor absorption and are rapidly metabolized. The development and optimization of stable and effective prodrug and delivery systems are critical for ensuring that the therapeutic agent reaches its target in sufficient concentrations. google.comresearchgate.net